Daniellic acid

Description

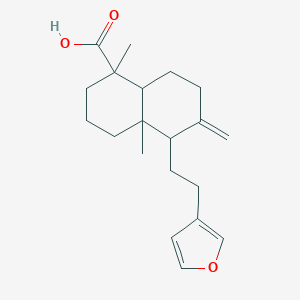

Structure

3D Structure

Properties

IUPAC Name |

(1R,4aS,5R,8aS)-5-[2-(furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-14-5-8-17-19(2,10-4-11-20(17,3)18(21)22)16(14)7-6-15-9-12-23-13-15/h9,12-13,16-17H,1,4-8,10-11H2,2-3H3,(H,21,22)/t16-,17+,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQHJXKYYELWEOK-LCLWPZTBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC(=C)C2CCC3=COC=C3)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]([C@H]1CCC(=C)[C@H]2CCC3=COC=C3)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235-77-4 | |

| Record name | Daniellic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1235-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Daniellic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001235774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1R-(1α,4aα,5α,8aβ)]-5-[2-(3-furyl)ethyl]decahydro-1,4a-dimethyl-6-methylene-1-naphthoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.614 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Isolation and Purification Methodologies for Daniellic Acid from Natural Sources

Strategic Approaches to Source Material Procurement and Preparation

Daniellic acid is primarily isolated from the oleoresin or "gum" of several trees, particularly those belonging to the Leguminosae (Fabaceae) family. nih.govmdpi.com The most prominent source is Daniellia oliveri, a deciduous tree found in various regions of Africa. nih.govscirp.org The oleoresin exudates from the trunk of this tree are a rich source of terpenoids, including this compound. scirp.orgresearchgate.net

Other documented botanical sources include:

Tessmannia africana scirp.org

Tessmannia densiflora bioline.org.br

Eurypetalum batesii cirad.frbergianska.se

Platycladus orientalis (an evergreen tree from the Cupressaceae family) mdpi.commdpi.com

While specific chemotypes directly defined by this compound content are not extensively detailed in the literature, the composition of plant extracts can vary based on geographical location and season. bioline.org.br For instance, the oleoresin of Daniellia oliveri is known to contain a complex mixture of diterpenes, where this compound is a key constituent alongside its isomer, polyalthic acid. nih.govresearchgate.net The term chemotype can be relevant in the context that different collection times or locations might yield resins with varying ratios of these major diterpenoids. cenresinjournals.com

| Botanical Source | Family | Primary Part Used |

|---|---|---|

| Daniellia oliveri | Leguminosae (Fabaceae) | Oleoresin, Stem Bark, Leaves mdpi.comscirp.orgnijophasr.net |

| Tessmannia africana | Leguminosae (Fabaceae) | Not specified in detail scirp.org |

| Tessmannia densiflora | Leguminosae (Fabaceae) | Not specified in detail bioline.org.br |

| Eurypetalum batesii | Leguminosae (Fabaceae) | Not specified in detail cirad.frbergianska.se |

| Platycladus orientalis | Cupressaceae | Leaves mdpi.commdpi.com |

The initial step in isolating this compound involves extracting the compound from the raw plant material. The choice of solvent and method is critical for maximizing yield and minimizing the co-extraction of impurities.

For oleoresins, a common procedure involves first freezing the resin (e.g., at -80°C) to make it brittle, followed by grinding it into a fine powder. scirp.org This powder is then subjected to solvent extraction, typically through maceration, where it is stirred with a solvent for an extended period (e.g., 24 hours). scirp.org Chloroform (B151607) has been effectively used to produce a terpenoid-rich extract from Daniellia oliveri oleoresin. scirp.orgscirp.org Other solvents used for extracting this compound and related compounds from plant tissues like stem bark or leaves include n-hexane, dichloromethane (B109758), ethanol, and methanol (B129727). mdpi.comnijophasr.netresearcher.life

After extraction, the organic solvent is removed under reduced pressure using a rotary evaporator to yield a concentrated crude extract. nijophasr.netscirp.org This viscous liquid or semi-solid mass then proceeds to the purification stages. In some protocols, a precipitation step is introduced; for example, dissolving the crude extract in a solvent like dichloromethane and then adding a non-solvent like methanol can precipitate out certain components, helping to enrich the target compound in the remaining solution. scirp.orgscirp.org

| Plant Material | Extraction Solvent(s) | Method | Reference |

|---|---|---|---|

| Daniellia oliveri Oleoresin | Chloroform (CHCl₃) | Maceration/Stirring | scirp.org |

| Daniellia oliveri Leaves | Dichloromethane (CH₂Cl₂) | Room Temperature Maceration | nijophasr.net |

| Daniellia oliveri Stem Bark & Leaves | Ethanol | Maceration (72 hrs) | researcher.life |

| Platycladus orientalis Leaves | Methanol (MeOH) | Maceration | mdpi.com |

Chromatographic and Spectroscopic Isolation Techniques

Column chromatography is the foundational technique for the initial separation of this compound from the complex mixture of the crude extract. scirp.orgresearchgate.net This method separates compounds based on their differential adsorption to a stationary phase. Silica (B1680970) gel is the most commonly used stationary phase for this purpose. scirp.orgnijophasr.netscirp.org

The crude extract is typically applied to the top of a silica gel column. Then, a series of solvents or solvent mixtures (the mobile phase) of increasing polarity are passed through the column. This process, known as gradient elution, allows for the separation of compounds into different fractions. scirp.orgnijophasr.net A common gradient system involves starting with a non-polar solvent like n-hexane and gradually increasing the concentration of a more polar solvent such as ethyl acetate (B1210297) or dichloromethane. nijophasr.netresearchgate.net For instance, a gradient of n-hexane and ethyl acetate mixtures (from 95:5 to 50:50) has been used to fractionate extracts from Daniellia oliveri. nijophasr.net In another example, a dichloromethane/methanol gradient was used to elute a chloroform extract of the oleoresin. scirp.orgscirp.org The collected fractions are analyzed, often by TLC, to identify those containing the target compound for further purification. scirp.orgresearchgate.net

For achieving high purity, High-Performance Liquid Chromatography (HPLC) is often employed as a final purification step. mdpi.comidtdna.com HPLC offers superior resolution compared to standard column chromatography. Reversed-phase HPLC (RP-HPLC) is particularly common, utilizing a non-polar stationary phase (like a C18 column) and a polar mobile phase. mdpi.comidtdna.com

In the isolation of related labdane (B1241275) diterpenes, preparative and semi-preparative RP-HPLC have been successfully used. mdpi.com The mobile phase often consists of a mixture of methanol or acetonitrile (B52724) and water, which can be run in either an isocratic (constant composition) or gradient mode. mdpi.com This technique is highly effective at separating structurally similar isomers, such as this compound and polyalthic acid, ensuring the final isolated compound is of high purity (often >95%). scirp.orgresearchgate.net

Thin-Layer Chromatography (TLC) is an indispensable analytical tool used throughout the isolation process. scirp.orgscirp.org It is a rapid and cost-effective method to monitor the progress of column chromatography and to assess the purity of collected fractions. scirp.orgresearchgate.net

A TLC analysis involves spotting a small amount of the sample onto a plate coated with a stationary phase, typically silica gel. scirp.orgnijophasr.net The plate is then placed in a sealed chamber containing a solvent system (mobile phase), such as a mixture of n-hexane and ethyl acetate. nijophasr.net As the solvent moves up the plate, it separates the components of the sample based on their affinity for the stationary and mobile phases. The position of the compound is identified by its Retention Factor (Rf) value. scirp.orgscirp.org For this compound, an Rf value of 0.08 was reported using dichloromethane as the eluent. scirp.orgscirp.org After development, the spots can be visualized under UV light or by spraying with a chemical reagent, such as vanillin-sulfuric acid, followed by heating, which reveals the compounds as colored spots. avantiresearch.com

Research-Oriented Purity Assessment of Isolated this compound

Analytical Methodologies for Compound Purity Determination in Research

A suite of analytical methods is employed to confirm the identity and determine the purity of an isolated compound like this compound. These techniques provide both qualitative and quantitative data, offering a comprehensive profile of the sample.

Chromatographic and Spectroscopic Methods:

High-Performance Liquid Chromatography (HPLC): Considered a gold standard for purity analysis, HPLC separates components of a mixture with high resolution. fishersci.ie By comparing the area of the main compound peak to the area of any impurity peaks in the chromatogram, a precise percentage of purity can be calculated. fishersci.ie

Gas Chromatography (GC): This technique is particularly effective for analyzing volatile compounds and can be used to detect residual solvents from the purification process. fishersci.ie

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used throughout the purification process to monitor the separation of compounds and to pool fractions of similar purity. wikipedia.orgwikidata.org A single spot on a developed TLC plate is an initial indicator of purity.

Spectroscopic and Structural Elucidation Methods:

The following methods are essential not only for confirming purity but also for verifying the chemical structure of the isolated this compound. wikidata.org

| Analytical Method | Purpose in Purity and Structural Assessment | Reference |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹³C-NMR is explicitly used to check the purity of this compound, with a purity of over 95% being estimated from the spectrum. ¹H-NMR provides information on the number and types of hydrogen atoms. Together with 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), NMR provides a complete structural fingerprint of the molecule, confirming its identity and revealing any structurally similar impurities. | wikipedia.orgwikidata.org |

| Mass Spectrometry (MS) | MS provides highly accurate molecular weight information, which helps to confirm the molecular formula (C₂₀H₂₈O₃ for this compound). fishersci.se Techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) combine the separation power of HPLC with the detection sensitivity of MS to identify and quantify trace impurities. fishersci.ie | |

| Infrared (IR) Spectroscopy | IR spectroscopy identifies the functional groups present in the molecule (e.g., carboxylic acid, C=C double bonds). The resulting spectrum serves as a fingerprint for the compound, which can be compared to a reference spectrum to confirm its identity and lack of impurities with different functional groups. | wikidata.org |

| Ultraviolet-Visible (UV) Spectroscopy | UV spectroscopy is used to analyze compounds with chromophores (light-absorbing groups). It can help in the characterization of the molecule and serve as a supplementary check for certain types of impurities. | wikidata.org |

| Differential Scanning Calorimetry (DSC) | DSC is a thermal analysis technique that can determine the purity of crystalline substances with a purity of 98% or higher by analyzing their melting behavior. fishersci.no |

By employing this combination of chromatographic and spectroscopic techniques, researchers can confidently establish the purity and confirm the structural integrity of isolated this compound, a prerequisite for reliable scientific investigation. wikidata.orgfishersci.ie

Advanced Structural Elucidation and Stereochemical Characterization of Daniellic Acid

Spectroscopic Techniques for Comprehensive Structural Assignment

The definitive structure of daniellic acid was elucidated through the combined application of several spectroscopic methods. Each technique provides unique pieces of information that, when integrated, reveal the complete molecular framework, the nature of its functional groups, and its elemental composition. scirp.orgresearchgate.net

NMR spectroscopy is the cornerstone for determining the carbon skeleton and proton environments of this compound. nih.gov Analysis of the ¹H and ¹³C NMR spectra, along with two-dimensional experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), allows for the unambiguous assignment of all proton and carbon signals. researchgate.netscirp.orgscirp.org

The ¹H-NMR spectrum of this compound reveals key signals characteristic of a labdane (B1241275) diterpene. researchgate.net These include signals for two tertiary methyl groups, protons of a furan (B31954) ring, and an exocyclic methylene (B1212753) group. scirp.org Specifically, signals for two methyl groups appear as singlets at approximately δ 0.59 and δ 1.22 ppm. scirp.org The protons on the γ-substituted furan ring are observed at δ 6.23, 7.17, and 7.32 ppm. researchgate.netscirp.org The two protons of the exocyclic vinylidene group are seen as distinct signals around δ 4.57 and δ 4.88 ppm. researchgate.net

The ¹³C-NMR spectrum displays 20 carbon signals, confirming the diterpenoid nature of the molecule. researchgate.netscirp.org These signals are assigned to methyl, methylene, methine, and quaternary carbons, including those of the furan ring, the vinyl group, and a carboxylic acid. researchgate.netscirp.org The carboxylic carbon (C-18) resonates at approximately δ 184.5 ppm. researchgate.net

HSQC experiments correlate the proton signals with their directly attached carbon atoms, confirming the C-H one-bond connectivities. researchgate.net HMBC experiments are crucial for assembling the molecular framework by revealing long-range (2-3 bond) correlations between protons and carbons. For instance, HMBC correlations confirm the connectivity between the bicyclic core and the furan-containing side chain. researchgate.netscirp.org

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | δC (ppm) | δH (ppm) (J in Hz) |

| 1 | 39.2 | 1.45, 1.05 |

| 2 | 20.1 | 1.65, 1.55 |

| 3 | 38.0 | 1.45, 1.05 |

| 4 | 44.4 | - |

| 5 | 56.4 | 1.05 |

| 6 | 26.2 | 1.95, 1.75 |

| 7 | 38.9 | 2.10, 1.85 |

| 8 | 147.9 | - |

| 9 | 55.4 | 1.55 |

| 10 | 40.2 | - |

| 11 | 24.4 | 1.75, 1.60 |

| 12 | 23.7 | 2.55, 2.25 |

| 13 | 125.6 | - |

| 14 | 111.1 | 6.23 (s) |

| 15 | 142.8 | 7.32 (m) |

| 16 | 138.8 | 7.17 (s) |

| 17 | 106.7 | 4.88 (d, 1.5), 4.57 (d, 1.5) |

| 18 | 184.5 | 9.73 (s) |

| 19 | 29.1 | 1.22 (s) |

| 20 | 13.0 | 0.59 (s) |

| Data sourced from a study on this compound isolated from Daniellia oliveri oleoresin. researchgate.netscirp.org |

IR spectroscopy provides diagnostic information about the functional groups present in the this compound molecule. researchgate.netscirp.org The IR spectrum shows characteristic absorption bands that confirm the presence of a carboxylic acid, a furan ring, and an unsaturated vinylidene group. researchgate.netscirp.org A broad absorption band around 2960 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid, while a strong absorption at 1720 cm⁻¹ corresponds to the C=O stretching of the same group. researchgate.netscirp.org The presence of the γ-substituted furan ring is supported by bands at approximately 1470 cm⁻¹ (aromatic C=C) and 1070 cm⁻¹ (ether C-O). researchgate.netscirp.org An absorption band at 1664 cm⁻¹ is assigned to the C=CH₂ stretching of the exocyclic double bond. researchgate.netscirp.org

Table 2: Key IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 2960 | O-H stretch (Carboxylic acid) |

| 1720 | C=O stretch (Carboxylic acid) |

| 1664 | C=CH₂ stretch (Vinylidene) |

| 1470 | C=C stretch (Furan ring) |

| 1270 | C-O stretch (Carboxylic acid) |

| 1070 | C-O stretch (Furan ether) |

| Data sourced from Nacoulma et al. researchgate.netscirp.org |

UV-Vis spectroscopy is used to identify the chromophores within the this compound structure. The UV spectrum of this compound shows a maximum absorption (λmax) at approximately 235 nm. researchgate.netscirp.orgresearchgate.net This absorption is attributed to the conjugated system involving the furan ring and the double bonds within the molecule. researchgate.net

HRMS is a powerful tool for determining the precise molecular weight and elemental formula of a compound. mdpi.com For this compound, techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) have been employed. researchgate.netresearchgate.net These analyses have established the molecular formula of this compound as C₂₀H₂₈O₃. researchgate.netnih.gov The experimentally determined exact mass is approximately 316.2038 Da, which is consistent with the calculated mass for this formula. researchgate.netnih.gov This information is fundamental for confirming the identity of the compound and complements the structural data obtained from NMR. researchgate.net

Stereochemical Determination and Isomeric Relationships

This compound is a chiral molecule with several stereocenters. It belongs to the antipodal stereochemical series relative to steroids. rsc.org Its stereochemistry is closely related to other natural labdane diterpenes, most notably its optical isomer, lambertianic acid, and its stereoisomer, polyalthic acid. researchgate.netresearchgate.net

Determining the absolute configuration of complex molecules like this compound often requires more than standard spectroscopic techniques. While the relative stereochemistry can be inferred from NMR data (e.g., NOESY experiments), assigning the absolute configuration often involves chiroptical methods or X-ray crystallography. researchgate.net

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. libretexts.orgencyclopedia.pub The resulting spectrum is highly sensitive to the molecule's absolute configuration and conformation. mdpi.com The absolute configuration of this compound's optical isomer, lambertianic acid, has been unequivocally confirmed through the comparison of its experimental ECD spectrum with quantum chemical calculations (DFT-based). mdpi.comresearchgate.netresearchgate.net Since enantiomers exhibit mirror-image ECD spectra, the established absolute configuration of lambertianic acid (1S,4aR,5S,8aR) inherently defines that of this compound as (1R,4aS,5R,8aS). researchgate.netresearchgate.net This comparative approach, leveraging advanced computational and spectroscopic methods on a closely related isomer, provides a robust method for assigning the absolute stereochemistry of this compound. researchgate.netresearchgate.net

Comparative Stereochemistry with Optical and Epimeric Diterpenoid Isomers (e.g., Lambertianic Acid, Polyalthic Acid)

This compound is a member of the labdane-type diterpenoid family and shares its molecular formula (C₂₀H₂₈O₃) with several stereoisomers, including lambertianic acid and polyalthic acid. researchgate.net The distinctions between these molecules lie in the three-dimensional arrangement of their atoms, which significantly influences their chemical and biological properties.

Lambertianic acid is the optical antipode (enantiomer) of this compound. nih.govresearchgate.net This means they are non-superimposable mirror images of each other. Conversely, polyalthic acid is a stereoisomer of this compound, but not its mirror image, making them diastereomers. researchgate.netresearchgate.net Specifically, they are epimers, differing in the configuration at a single chiral center. researchgate.net While the spectroscopic data (¹H-NMR and ¹³C-NMR) of these isomers are largely superimposable, making their differentiation by these methods alone challenging, their distinct stereochemistry is a critical factor in their biological activities. researchgate.net

The first of these isomers to be reported were (-)-polyalthic acid and this compound in 1961. nih.gov Lambertianic acid, isolated from Pinus lambertiana, was later identified as the optical antipode of this compound and represented the first furanoditerpene with a "normal" labdane configuration. nih.gov The optical antipode of (-)-polyalthic acid was subsequently isolated from Sequoia semperivirens. nih.gov

A comparative table of these key isomers is presented below:

| Compound | Relationship to this compound | Key Stereochemical Feature |

| This compound | - | ent-labdane configuration |

| Lambertianic Acid | Optical Antipode (Enantiomer) | "Normal" labdane configuration. nih.govresearchgate.net |

| Polyalthic Acid | Stereoisomer (Epimer) | Differs at a single chiral center from this compound. researchgate.netresearchgate.net |

Addressing Stereochemical Ambiguities in Diterpenoid Chemical Literature

The chemical literature on diterpenoids, particularly the clerodane class to which labdanes are related, has historically contained ambiguities in stereochemical assignments. researchgate.net The assignment of absolute stereochemistry for many early members of this series had to be revised, which had cascading implications for other related compounds. researchgate.net Such inconsistencies often arise from the limitations of early analytical techniques and the subtle differences in spectroscopic data between stereoisomers. researchgate.netnih.gov

For instance, the structural elucidation of a semi-synthetic derivative of (-)-polyalthic acid revealed inconsistencies in the reported stereochemistry of polyalthic acid and its isomers, prompting a re-evaluation. nih.govresearchgate.net In another case, single-crystal X-ray analysis was ultimately required to definitively establish the absolute stereochemistry of a compound initially thought to be this compound, but which was in fact polyalthic acid. researchgate.net These examples underscore the importance of employing definitive methods like X-ray crystallography to resolve stereochemical ambiguities that can persist when relying solely on NMR data. researchgate.netrsc.org The stereochemical diversity, even at remote positions, can create challenges that necessitate rigorous analysis to avoid ambiguity. thieme-connect.com

In Silico Structural Validation and Predictive Modeling

Computational chemistry provides powerful tools for validating proposed structures and predicting the biological potential of natural products like this compound.

Chemo-informatics Software for Molecular Property Prediction and Bioactivity Scoring

Chemo-informatics software, such as Molinspiration, allows for the in silico prediction of molecular properties and bioactivity scores. scirp.orgscirp.orgresearchgate.net These tools analyze the chemical structure of a compound to estimate its drug-likeness and potential to interact with various biological targets. researchgate.netnih.gov This type of analysis provides a molecule activity score, which can help prioritize compounds for further experimental testing. scirp.org

A study utilizing Molinspiration (version 2018.03) calculated the molecular properties and bioactivity scores for this compound. scirp.orgscirp.org This allows for a computational assessment of its potential as a GPCR ligand, ion channel modulator, kinase inhibitor, nuclear receptor ligand, protease inhibitor, or enzyme inhibitor. researchgate.net

Table of Predicted Molecular Properties and Bioactivity Scores for this compound

| Property/Bioactivity Target | Predicted Value/Score | Reference |

|---|---|---|

| Molecular Properties | ||

| Molecular Weight | 316.4 g/mol | nih.gov |

| LogP | 4.9 | nih.gov |

| Hydrogen Bond Donors | 1 | nih.gov |

| Hydrogen Bond Acceptors | 3 | nih.gov |

| Bioactivity Score | ||

| GPCR Ligand | > 0 | scirp.orgscirp.org |

| Ion Channel Modulator | Between 0 and -0.5 | scirp.orgscirp.org |

| Kinase Inhibitor | Between 0 and -0.5 | scirp.orgscirp.org |

| Nuclear Receptor Ligand | > 0 | scirp.orgscirp.org |

| Protease Inhibitor | Between 0 and -0.5 | scirp.orgscirp.org |

| Enzyme Inhibitor | > 0 | scirp.orgscirp.org |

A bioactivity score greater than 0 suggests high activity, a score between 0 and -0.5 suggests moderate activity, and a score below -0.5 suggests inactivity. researchgate.net

Molecular Docking Simulations for Putative Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in identifying putative protein targets for a bioactive compound and elucidating the molecular interactions that underpin its biological activity. nih.govresearchgate.net

In the context of this compound, its inhibitory effects on enzymes like tyrosinase have been investigated. scirp.orgresearchgate.net While specific molecular docking studies detailing the interaction of this compound with its putative targets are not extensively reported in the provided context, the general approach involves docking the ligand (this compound) into the active site of a target protein. nih.gov For example, in a study on the anti-melanogenesis effects of this compound, the compound was found to inhibit mushroom tyrosinase activity through a noncompetitive mixed-type mechanism. researchgate.net Molecular docking simulations could be employed to visualize how this compound binds to tyrosinase at a site distinct from the substrate-binding site, thereby providing a structural basis for its inhibitory action. Such studies are crucial for rational drug design and for understanding the structure-activity relationships of natural products. nih.gov

Biosynthesis and Chemoenzymatic Transformation Studies of Daniellic Acid

Elucidating the Labdane (B1241275) Diterpenoid Biosynthetic Pathway

The biosynthesis of labdane-related diterpenoids (LRDs), including daniellic acid, is a complex process that begins with the universal diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP). cjnmcpu.com This process is generally divided into three main stages: the formation of GGPP, the cyclization of GGPP to form the characteristic bicyclic labdane skeleton, and subsequent derivatization to yield a diverse array of LRDs. cjnmcpu.com

Postulated Enzymatic Mechanisms for Diterpene Cyclization and Derivatization

The formation of the labdane skeleton from the linear precursor GGPP is a key step catalyzed by diterpene synthases (diTPSs). The proposed mechanism involves the protonation-initiated cyclization of GGPP, leading to the formation of a bicyclic labdane diphosphate (B83284) intermediate. qau.edu.pk This is followed by a series of rearrangements and, ultimately, deprotonation or the addition of water to yield the core labdane structure.

Further structural diversity is achieved through derivatization reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s). cjnmcpu.comnih.gov These enzymes are responsible for introducing various functional groups, such as hydroxyl, carboxyl, and epoxy groups, onto the labdane scaffold. For instance, the formation of the furan (B31954) ring characteristic of this compound is believed to be the result of such enzymatic modifications.

Identification and Characterization of Biosynthetic Precursors

The primary precursor for the biosynthesis of all diterpenoids, including this compound, is E,E,E-geranylgeranyl pyrophosphate (GGPP). cjnmcpu.com GGPP is synthesized in plants through two main pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the 2-methyl-D-erythritol-4-phosphate (MEP) pathway in the plastids. cjnmcpu.com Within the broader context of labdane-related diterpenoids, copalyl diphosphate is a common intermediate. free.fr The specific sequence of enzymatic reactions and intermediates leading from GGPP to the this compound structure is an area of ongoing research. However, it is understood that the process involves a series of cyclization and oxidation steps. cjnmcpu.com

Chemoenzymatic Synthesis and Biotransformation of this compound Scaffolds

Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical reactions to produce complex molecules. nih.govcolab.ws This approach is particularly valuable for modifying natural products like this compound to create novel derivatives with potentially enhanced biological activities.

Microbial and Enzymatic Methods for Diterpenoid Modification

Microorganisms and their enzymes are powerful tools for the biotransformation of diterpenoids. Fungi, in particular, have been shown to be capable of modifying labdane structures. For example, Penicillium chrysogenum can biotransform major compounds like ozoic and daniellic acids into other derivatives. researchgate.net This highlights the potential of using microbial cultures or isolated enzymes to perform specific chemical transformations on the this compound scaffold, such as hydroxylations, oxidations, and esterifications. These biocatalytic methods offer the advantages of high regio- and stereoselectivity, often difficult to achieve with traditional chemical synthesis. cas.org

Synthetic Biology Approaches for Reconstructing Biosynthetic Routes

Synthetic biology offers a powerful strategy for producing natural products and their analogs by engineering metabolic pathways in microbial hosts. cas.orgresearchgate.netmdpi.com This involves the identification and assembly of the necessary biosynthetic genes into a suitable production host, such as yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli). nih.govrsc.org By reconstructing the this compound biosynthetic pathway in a heterologous host, it is possible to achieve higher yields and facilitate the production of novel derivatives through combinatorial biosynthesis. This approach allows for the mixing and matching of genes from different pathways to create "unnatural" natural products with altered structures and potentially improved properties. researchgate.net

Molecular and Genetic Regulation of this compound Biosynthesis

The production of specialized metabolites like this compound in plants is tightly regulated at the molecular and genetic levels. This regulation ensures that these compounds are produced in the correct tissues, at the appropriate developmental stages, and in response to specific environmental cues.

Research into the genetic regulation of labdane-related diterpenoid biosynthesis has revealed that the genes encoding the biosynthetic enzymes are often organized in biosynthetic gene clusters (BGCs). nih.gov This co-localization facilitates the coordinated expression of the entire pathway. In rice, for example, two BGCs are responsible for the production of different LRDs that play roles in defense against pathogens and other stresses. nih.gov The expression of these genes can be induced by various factors, including drought stress. nih.gov In some bacteria, the regulation of operons involved in the biosynthesis of cell wall components, which can include complex organic acids, is controlled by two-component regulatory systems. nih.gov These systems typically consist of a sensor histidine kinase that perceives an environmental signal and a response regulator that controls gene expression. While the specific regulatory mechanisms governing this compound biosynthesis are not fully elucidated, it is likely that similar principles of gene clustering and inducible expression are involved.

Gene Discovery and Expression Analysis of Key Biosynthetic Enzymes

The complete biosynthetic pathway of this compound has not yet been fully elucidated, and specific genes from its primary natural source, Daniellia oliveri, have not been characterized. However, based on the well-established pathways of other labdane-type diterpenoids, a putative pathway and the key enzyme classes involved can be proposed. jmb.or.krfrontiersin.org The biosynthesis is expected to start from the universal diterpene precursor, geranylgeranyl diphosphate (GGPP).

The key steps and the enzymes likely involved are:

Cyclization of GGPP: The first committed step in the biosynthesis of the labdane core is the cyclization of the linear GGPP molecule. This is typically catalyzed by a class II diterpene synthase (diTPS), specifically a copalyl diphosphate synthase (CPS). This enzyme protonates the terminal olefin of GGPP to initiate a cascade of cyclizations, forming a bicyclic intermediate, copalyl diphosphate (CPP). In the context of this compound, this would likely be (+)-copalyl diphosphate.

Formation of the Diterpene Scaffold: The CPP intermediate is then acted upon by a class I diterpene synthase, often a kaurene synthase-like (KSL) enzyme. This enzyme class is responsible for removing the diphosphate group and facilitating further cyclizations or rearrangements to form the final hydrocarbon skeleton of the diterpene.

Tailoring and Functionalization: The resulting diterpene hydrocarbon is then decorated by a series of tailoring enzymes, primarily cytochrome P450 monooxygenases (CYP450s) and dehydrogenases. These enzymes introduce oxygen functionalities, such as hydroxyl groups, and catalyze other modifications like oxidations to form the carboxylic acid and furan ring characteristic of this compound.

Gene discovery for these enzymes would typically involve transcriptomic analysis (RNA-seq) of the tissues where this compound accumulates in D. oliveri, such as the oleoresin-producing tissues. scirp.org By identifying candidate genes from the diTPS, CYP450, and dehydrogenase families that are highly expressed in these tissues, researchers can then proceed to functional characterization. This involves heterologously expressing the candidate genes in a microbial host like Escherichia coli or Saccharomyces cerevisiae and assaying the enzymatic activity with the presumed substrates. mdpi.comnih.gov

The table below summarizes the putative key enzyme classes involved in this compound biosynthesis, based on analogous pathways for other labdane diterpenes.

| Putative Enzyme Class | Proposed Function in this compound Biosynthesis | General Precursor/Substrate | Putative Product |

| Copalyl Diphosphate Synthase (CPS) (Class II diTPS) | Bicyclization of GGPP to form the labdane core intermediate. | Geranylgeranyl Diphosphate (GGPP) | (+)-Copalyl Diphosphate |

| Kaurene Synthase-Like (KSL) (Class I diTPS) | Conversion of CPP to the specific diterpene hydrocarbon skeleton. | (+)-Copalyl Diphosphate | Labdane Diterpene Hydrocarbon |

| Cytochrome P450 Monooxygenases (CYP450s) | Oxidative modifications, including hydroxylations and furan ring formation. | Labdane Diterpene Hydrocarbon | Oxidized Intermediates |

| Alcohol/Aldehyde Dehydrogenases | Oxidation of hydroxyl groups to form the final carboxylic acid moiety. | Hydroxylated/Aldehydic Intermediates | This compound |

This table is based on hypothesized roles extrapolated from known labdane-type diterpene biosynthetic pathways.

Metabolic Engineering Strategies for Enhanced Production in Heterologous Systems

The heterologous production of valuable diterpenoids in engineered microorganisms like Saccharomyces cerevisiae (yeast) and E. coli offers a promising alternative to extraction from natural sources or complex chemical synthesis. nih.govfrontiersin.orgnih.gov While a dedicated metabolic engineering project for this compound has not been published, established strategies for other labdane-type diterpenes provide a clear roadmap for enhancing its production.

The core of these strategies involves engineering the host organism to:

Increase Precursor Supply: The production of all terpenoids depends on the availability of the basic five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are condensed to form GGPP. Engineering efforts focus on upregulating the native metabolic pathways that produce these precursors, such as the mevalonate (MVA) pathway in yeast or the methylerythritol phosphate (B84403) (MEP) pathway in E. coli. nih.govacs.org This is often achieved by overexpressing key, rate-limiting enzymes within these pathways.

Optimize Expression of Biosynthetic Genes: The genes for the diterpene synthases (CPS and KSL) and the tailoring CYP450s, once identified, are introduced into the host. Their expression levels must be carefully balanced to avoid the accumulation of toxic intermediates and to maximize the metabolic flux towards the final product. Using strong, inducible promoters and optimizing the gene copy number are common techniques. chalmers.se

Enhance Cytochrome P450 Activity: CYP450s are often a bottleneck in heterologous pathways as these membrane-bound enzymes require a specific redox partner, a cytochrome P450 reductase (CPR), for activity. Co-expressing a suitable CPR, sometimes as a fusion protein with the CYP450, can significantly improve the efficiency of the oxidative steps. frontiersin.orgnih.gov

Scaffold Engineering and Combinatorial Biosynthesis: The modular nature of diterpene biosynthesis allows for a "mix-and-match" approach. nih.gov Different diTPSs and CYP450s can be combined in a host to produce not only the natural product but also novel, "unnatural" derivatives. This combinatorial approach can be used to screen for enzymes with higher efficiency or to generate analogs of this compound with potentially improved properties. researchgate.net

The table below outlines common metabolic engineering strategies and their rationales for enhancing the production of labdane-type diterpenes like this compound in a heterologous host such as S. cerevisiae.

| Strategy | Target | Rationale | Example Application |

| Pathway Upregulation | Mevalonate (MVA) Pathway | Increase the pool of the universal precursor GGPP. | Overexpression of tHMG1 (a truncated version of HMG-CoA reductase) in yeast. chalmers.se |

| Enzyme Fusion | Diterpene Synthases (CPS & KSL) | Improve substrate channeling between sequential enzymes. | Creating a fusion protein of CPS and KSL to increase miltiradiene (B1257523) production. acs.org |

| Redox Partner Engineering | Cytochrome P450s and CPR | Ensure efficient electron transfer for oxidative reactions. | Co-expression of a plant-derived CPR with the CYP450s responsible for diterpene oxidation. frontiersin.org |

| Compartmentalization | Endoplasmic Reticulum (ER) | Increase the surface area of the ER where membrane-bound CYP450s reside. | Overexpression of proteins that promote ER proliferation. nih.gov |

| Efflux Pump Introduction | Product Transport | Prevent intracellular accumulation of the final product, which can be toxic or inhibitory. | Expression of a transporter protein to export the diterpenoid out of the cell. acs.org |

This table presents generalized strategies applicable to the heterologous production of labdane-type diterpenes.

Mechanistic Investigations of Daniellic Acid S Biological Activities in Vitro and Cellular Contexts

Research into Enzyme Inhibition Mechanisms

The primary mechanism investigated for Daniellic acid's role in pigmentation is its ability to inhibit tyrosinase, the rate-limiting enzyme in melanin (B1238610) synthesis.

Comprehensive Tyrosinase Inhibition Kinetics and Characterization

Kinetic studies have been crucial in defining the nature of the interaction between this compound and mushroom tyrosinase. Analysis of the enzyme's diphenolase activity revealed that this compound functions as a non-competitive mixed-type inhibitor researchgate.net. This type of inhibition is characterized by the inhibitor being able to bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for its substrate and its catalytic efficiency researchgate.net. The interaction is concentration-dependent, with increasing concentrations of this compound leading to greater inhibition of tyrosinase activity scirp.org.

Determination of Enzyme Kinetic Parameters

To quantify the inhibitory effect of this compound on tyrosinase, key enzyme kinetic parameters have been determined. Through Lineweaver-Burk plot analysis, the Michaelis-Menten constant (Km) for the enzyme was found to be 0.28 mM, and the maximum velocity (Vmax) was 7.34 mM/min researchgate.net. In the presence of this compound, both the Km and Vmax values were altered, which is characteristic of a non-competitive mixed-type inhibition mechanism researchgate.net. The concentration of this compound required to reduce the tyrosinase activity by 50% (IC50) was determined to be 1.2 mM researchgate.netscirp.org.

Below is an interactive table summarizing the kinetic parameters of mushroom tyrosinase in the presence of this compound.

Enzyme Kinetic Parameters for Mushroom Tyrosinase Inhibition by this compound

| Parameter | Value | Unit |

|---|---|---|

| Michaelis-Menten Constant (Km) | 0.28 | mM |

| Maximum Velocity (Vmax) | 7.34 | mM/min |

| Inhibitory Concentration (IC50) | 1.2 | mM |

| Inhibition Type | Noncompetitive Mixed-Type |

Comparative Analysis of Enzymatic Inhibition Profiles with Known Modulators

The inhibitory potential of this compound has been compared to that of kojic acid, a well-established tyrosinase inhibitor. The analysis showed that this compound, with an IC50 of 1.2 mM, is approximately six times less potent than kojic acid, which has an IC50 of 0.2 mM researchgate.net. This comparative analysis is essential for contextualizing the relative strength of this compound as a tyrosinase inhibitor.

This interactive table provides a comparative view of the inhibitory concentrations.

Comparative IC50 Values for Tyrosinase Inhibition

| Compound | IC50 (mM) |

|---|---|

| This compound | 1.2 |

| Kojic Acid | 0.2 |

Modulation of Cellular Melanin Production

Beyond cell-free enzyme assays, the effects of this compound have been assessed in cellular models to understand its impact on melanin synthesis within a biological system.

Anti-Melanogenesis Effects in Established Melanocyte Cell Lines

Studies have utilized B16F10 murine melanoma cells and Malme-3M human melanoma cells to evaluate the anti-melanogenic properties of this compound scirp.orgresearchgate.net. In IBMX-stimulated B16F10 cells, this compound was found to cause a 50% reduction in melanin production scirp.org. A significant effect on melanin production was also observed in Malme-3M cells, where this compound demonstrated a more potent action than kojic acid, all while not affecting the viability of the cells scirp.org.

Exploration of Intracellular Signaling Pathways Associated with Pigmentation Regulation

While this compound has been shown to directly inhibit tyrosinase and reduce cellular melanin content, detailed investigations into its effects on specific intracellular signaling pathways that regulate pigmentation, such as the cAMP/PKA, MAPK/ERK, or Wnt/β-catenin pathways, have not been extensively reported in the available scientific literature. The current body of research primarily focuses on its direct enzymatic inhibition rather than its potential modulation of the upstream signaling cascades that control the expression of melanogenic enzymes. Therefore, the precise influence of this compound on these complex regulatory networks remains an area for future investigation.

Role of this compound in Cellular Pigmentation Homeostasis

This compound has been identified as a modulator of cellular pigmentation through its influence on melanogenesis, the process of melanin production. Research indicates that this compound can induce a half-reduction of melanin production in B16F10 melanoma cells stimulated with IBMX. researchgate.netresearchgate.net A similar significant effect on melanin reduction was observed in Malme-3M melanoma cells, where its action was more potent than that of kojic acid, a well-known tyrosinase inhibitor. researchgate.netresearchgate.net Notably, these effects on melanin production were achieved without compromising the viability of the cells. researchgate.netresearchgate.net

The primary mechanism behind this activity is the inhibition of tyrosinase, the key enzyme in the melanin synthesis pathway. researchgate.netresearchgate.net this compound inhibits tyrosinase activity with a half-maximal inhibitory concentration (IC50) of 1.20 mM. researchgate.netresearchgate.net Kinetic studies of the enzyme have characterized the inhibition mechanism as a noncompetitive mixed-type. researchgate.netresearchgate.net This indicates that this compound can bind to the enzyme at a site other than the active site, affecting both the enzyme's maximum velocity (Vmax) and its substrate affinity (Km).

Antiproliferative and Cytotoxic Mechanisms in Cancer Cell Research

This compound has demonstrated broad-spectrum antiproliferative activity against a panel of human tumor cells. In one study, it was shown to inhibit nine different tumor cell lines. researchgate.netresearchgate.net The cytotoxic potency, measured as the IC50, varied across the cell lines, with values ranging from 0.03 mM to 0.14 mM. researchgate.netresearchgate.net Among the tested lines, the glioblastoma cell line U373 was the most sensitive to the cytotoxic effects of this compound, exhibiting an IC50 of 0.03 mM. researchgate.netresearchgate.net The melanoma cell line Malme-3M showed an IC50 of 0.14 mM. researchgate.netresearchgate.net

Table 1: In Vitro Cytotoxicity of this compound Across Diverse Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (mM) |

|---|---|---|

| U373 | Glioblastoma | 0.03 |

| Malme-3M | Melanoma | 0.14 |

| IC50 values for 7 other tested tumor cell lines were not specified in the cited literature. |

The antiproliferative effects of this compound have been quantified using IC50 values, which represent the concentration of the compound required to inhibit 50% of cell proliferation. The research demonstrates a concentration-dependent inhibition of cancer cell growth, with IC50 values as low as 0.03 mM for the U373 glioblastoma line. researchgate.netresearchgate.net This indicates a potent cytotoxic effect on these cancer cells.

Conversely, in studies focused on melanogenesis, this compound was shown to reduce melanin production in B16F10 and Malme-3M melanoma cells at concentrations that did not significantly reduce cell viability. researchgate.netresearchgate.net This highlights that the compound's effects can be context-dependent, with cytotoxic and anti-melanogenic activities potentially occurring at different concentration ranges.

Research into the antiproliferative mechanisms of this compound has identified its ability to inhibit cancer cell growth. However, the available literature does not provide a comprehensive analysis of its selective cytotoxicity. Studies comparing the cytotoxic effects on a wide range of cancer cells versus normal, non-malignant cell lines to establish a selectivity index are not detailed in the cited sources.

In the context of its anti-pigmentation effects, the molecular target has been clearly identified as the enzyme tyrosinase. researchgate.netresearchgate.net For its broader antiproliferative and cytotoxic activities in cancer cells, specific molecular targets beyond general inhibition of proliferation have not been fully elucidated in the referenced studies. Further research is required to determine the precise molecular pathways and targets responsible for its cytotoxic effects against various cancer cell lines.

Antioxidant Mechanisms and Cellular Redox Modulation

This compound has been shown to possess antioxidant properties through its ability to scavenge free radicals. This activity was characterized using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.netresearchgate.net The DPPH assay is a standard method used to evaluate the ability of a compound to act as a hydrogen or electron donor, which is a key mechanism of antioxidant action.

In addition to its DPPH radical scavenging ability, this compound also demonstrated ferric reducing antioxidant power (FRAP). researchgate.netresearchgate.net When compared to quercetin (B1663063), a well-known potent antioxidant, this compound showed a lower, yet still present, antioxidant capacity. Specifically, its activity was found to be 4-fold less in the DPPH assay and 2-fold less in the FRAP assay than quercetin. researchgate.netnih.gov These findings confirm that this compound can modulate cellular redox status through direct radical scavenging and reducing activities.

Table 2: Comparative Antioxidant Activity of this compound

| Assay | This compound Activity Relative to Quercetin |

|---|---|

| DPPH Radical Scavenging | 4-fold less active |

| Ferric Reducing Antioxidant Power (FRAP) | 2-fold less active |

Evaluation of Ferric Reducing Antioxidant Power (FRAP)

The Ferric Reducing Antioxidant Power (FRAP) assay is a widely used in vitro method to assess the antioxidant capacity of a compound by measuring its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). mdpi.comaginganddisease.org This assay is based on the reduction of a colorless ferric complex (Fe³⁺-2,4,6-tripyridyl-s-triazine or TPTZ) to an intense blue-colored ferrous complex (Fe²⁺-TPTZ) at a low pH, a reaction mediated by electron-donating antioxidants. mdpi.comaginganddisease.orgplos.org The change in absorbance is measured spectrophotometrically, and the intensity of the blue color is directly proportional to the reducing power of the antioxidant compound being tested. aginganddisease.orgnih.gov

In a comparative in vitro study, the antioxidant capacity of this compound was evaluated using the FRAP assay. The results indicated that this compound possesses notable ferric reducing power. However, when compared to quercetin, a well-known flavonoid with potent antioxidant properties, the activity of this compound was found to be lower. Specifically, the study reported that this compound exhibited an antioxidant activity that was 2-fold less than that of quercetin in the FRAP assay (p < 0.01). nih.gov

This finding suggests that while this compound can act as an antioxidant by donating electrons to reduce ferric iron, its capacity in this specific chemical assay is less pronounced than that of the reference flavonoid, quercetin. nih.gov The predicted molecular properties of this compound indicate a limited oxido-reduction capacity, which is consistent with these experimental results. nih.gov

Table 1: Comparative FRAP Activity of this compound

| Compound | Relative FRAP Activity | Significance |

|---|---|---|

| This compound | 2-fold less than Quercetin | p < 0.01 |

Analysis of this compound's Influence on Cellular Oxidative Stress Response Pathways

Cells possess intricate signaling pathways to combat oxidative stress and maintain redox homeostasis. A master regulator of this cellular defense system is the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. aginganddisease.org Under normal conditions, the transcription factor Nrf2 is anchored in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. plos.orgfrontiersin.org

In response to oxidative or electrophilic stress, Keap1 undergoes a conformational change, releasing Nrf2. nih.gov The liberated Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter regions of numerous genes. plos.orgfrontiersin.org This binding initiates the transcription of a wide array of cytoprotective genes, including those encoding for antioxidant enzymes (e.g., heme oxygenase-1, NAD(P)H quinone oxidoreductase 1) and proteins involved in glutathione (B108866) synthesis and metabolism. frontiersin.org The activation of the Nrf2-ARE pathway is a crucial mechanism for enhancing cellular antioxidant defenses and protecting against oxidative damage. aginganddisease.org

A comprehensive review of the scientific literature indicates that while the direct antioxidant activity of this compound has been quantified through chemical assays like FRAP, specific studies detailing its mechanistic influence on cellular oxidative stress response pathways, such as the Keap1-Nrf2-ARE signaling cascade, have not been reported. The capacity of this compound to modulate the expression of cytoprotective genes via activation of transcription factors like Nrf2 remains an area for future investigation.

Synthesis of Daniellic Acid Derivatives and Structure Activity Relationship Sar Studies

Semisynthetic Approaches to Scaffold Modification

Semisynthesis, which uses the naturally isolated compound as a starting material, is a common strategy for creating derivatives of complex natural products like Daniellic acid. This approach leverages the existing stereochemically complex core, allowing for targeted modifications of specific functional groups. Key reactive sites on the this compound scaffold include the C-4 carboxylic acid, the C-8/C-17 exocyclic double bond, and the furan (B31954) ring on the side chain.

The primary goal of derivatization is to enhance or diversify the biological profile of the parent compound. Based on studies of related labdane (B1241275) diterpenoids, several strategies can be envisioned for this compound.

Modification of the Carboxylic Acid Group: The carboxylic acid at C-4 is a prime target for modification. Conversion to esters or amides can alter the molecule's polarity, solubility, and ability to interact with biological targets. For instance, in studies on other diterpenoids, esterification has been shown to modulate activity. researchgate.net The Ugi four-component reaction (Ugi-4CR) has been successfully applied to the labdane diterpenoid coronarin D, yielding non-toxic derivatives with potent anti-inflammatory activity by reducing nitric oxide (NO) production. researchgate.net This multicomponent reaction strategy could generate a diverse library of this compound amides with varied substituents for biological screening.

Reactions at the Exocyclic Methylene (B1212753) Group: The C-8/C-17 exocyclic double bond is another key site for chemical elaboration. Stereoselective and regioselective Heck arylation reactions have been successfully performed on the exocyclic double bond of andrographolide (B1667393), a structurally similar labdane diterpenoid lactone. researchgate.net This reaction introduces aryl groups, which can establish new interactions with target proteins and improve pharmacokinetic profiles. researchgate.net Other potential modifications include epoxidation, hydroxylation, or hydrogenation, which would significantly alter the shape and electronic properties of this region of the molecule.

Modification of the Furan Ring: The furan moiety is a characteristic feature of this compound and is known to be important for the bioactivity of many natural products. In a study on hedychenone (B1253372), another furan-containing labdane diterpene, the furan ring was modified to create a series of new thio analogues. acs.org Several of these synthetic derivatives exhibited significantly enhanced α-glucosidase inhibition compared to the parent compound, demonstrating that modification of the heterocyclic side chain is a viable strategy for optimizing activity. acs.org

Controlling the regioselectivity and stereoselectivity of reactions is paramount when modifying complex scaffolds like this compound to ensure the synthesis of well-defined single isomers for biological testing.

Regioselective Reactions: The presence of multiple reactive sites necessitates the use of regioselective methods. For example, palladium-catalyzed Heck coupling has been shown to selectively arylate the exocyclic double bond of andrographolide without affecting other potential reactive sites. researchgate.net Oxidation reactions can also be directed. For instance, the oxidation of a related drimane (B1240787) sesquiterpenoid with PCC produced specific keto-derivatives, demonstrating regioselectivity. researchgate.net

Stereoselective Synthesis: Maintaining and creating specific stereocenters is crucial as biological activity is often highly dependent on the three-dimensional structure of a molecule. The total synthesis of related labdane diterpene lactones has utilized the Pauson-Khand reaction to construct the trans-decalin moiety in a stereoselective manner. nih.gov Furthermore, the Ireland-Claisen rearrangement has been employed for the stereocontrolled synthesis of chiral building blocks containing the contiguous quaternary stereocenters found in oxygenated terpenoids. nih.gov Such advanced synthetic methods are essential for building novel analogues with defined stereochemistry.

Rational Design and Synthesis of Novel this compound Analogues

Modern drug discovery often moves beyond simple derivatization to the rational design of novel analogues based on an understanding of the target and ligand.

Computational chemistry is an indispensable tool for accelerating the drug design process by predicting the properties and activities of virtual compounds before their synthesis. scilit.com

Structure-Based Drug Design (SBDD): If the three-dimensional structure of a biological target of this compound (e.g., an enzyme or receptor) is known, SBDD can be employed. Molecular docking simulations can predict how different this compound derivatives bind to the active site of the target protein. nih.govresearchgate.net These simulations provide insights into binding affinity and key interactions (e.g., hydrogen bonds, hydrophobic interactions), guiding the design of new analogues with improved complementarity to the binding site. nih.gov For example, to design novel inhibitors for the SARS-CoV-2 main protease, computational screening of FDA-approved drugs was performed to identify promising candidates. nih.gov

Ligand-Based Drug Design (LBDD): In the absence of a known target structure, LBDD methods can be used. These approaches rely on the knowledge of a set of molecules known to be active. By analyzing the common structural features (pharmacophores) of these active compounds, a model can be built to predict the activity of new, untested molecules. This allows for the virtual screening of large compound libraries to prioritize candidates for synthesis.

Once a library of this compound derivatives has been synthesized, either through semisynthesis or rational design, high-throughput screening (HTS) is employed to rapidly evaluate their biological activity. evotec.com

HTS uses automated robotics to test thousands of compounds in parallel against a specific biological target or in a cell-based assay. evotec.comresearchgate.net This allows for the rapid identification of "hits"—compounds that exhibit a desired biological effect. evotec.com For example, a library of this compound analogues could be screened for anti-proliferative activity against a panel of cancer cell lines or for inhibitory activity against a specific enzyme like tyrosinase. researchgate.net Quantitative high-throughput screening (qHTS) is an advanced form of HTS that tests compounds at multiple concentrations, providing dose-response curves and reducing the rate of false positives and negatives. researchgate.net The integration of HTS with the generation of natural product libraries provides a powerful platform for discovering novel bioactive compounds. acs.org

Elucidation of Structure-Activity Relationships for Specific Biological Targets

The data generated from testing a series of related analogues allows for the elucidation of structure-activity relationships (SAR). SAR studies correlate specific structural features of the molecules with their biological activity, providing critical information for the design of more potent and selective compounds. While specific SAR studies on this compound derivatives are limited, insights can be drawn from the broader class of labdane diterpenoids.

Importance of the Decalin Core and C-4 Carboxylic Acid: For antibacterial activity in a series of labdane diterpenoids, the presence of a 4α-carboxyl group was found to be crucial for significant activity. frontiersin.org This suggests that modifications to this group in this compound, such as esterification or amidation, would likely have a profound impact on its antibacterial properties.

Role of the Side Chain: The nature of the side chain at C-9 is a key determinant of activity. In a study on labdanes with anti-inflammatory properties, a common feature among the most active compounds was the presence of a Michael acceptor system, which is associated with the inhibition of the NF-κB signaling pathway. researchgate.netnih.gov For α-glucosidase inhibition, the conversion of the furan ring of hedychenone into thio-analogues led to more potent inhibitors. acs.org This indicates that the furan ring of this compound is a key site for modifications to tune bioactivity.

Influence of Substituents on the Decalin Ring: For anti-inflammatory activity via NF-κB inhibition, it was found that the absence of hydroxyl groups at the C-3 and C-19 positions was favorable for potent activity in certain labdanes. nih.gov This suggests that maintaining the natural, relatively nonpolar decalin core of this compound may be important for certain biological effects.

A summary of potential SAR for this compound derivatives based on related compounds is presented below:

| Structural Feature | Potential Importance for Bioactivity | Supporting Evidence from Related Compounds |

| C-4 Carboxylic Acid | Crucial for antibacterial activity; modification affects polarity and target interaction. | The 4α-carboxyl group is important for the antibacterial activity of labdane diterpenoids. frontiersin.org |

| C-8/C-17 Exocyclic Methylene | A site for introducing new functionality (e.g., aryl groups) to enhance activity. | Heck arylation at this position in andrographolide produced derivatives with promising action against acute lung injury. researchgate.net |

| C-9 Furan Side Chain | Modification can enhance specific enzyme inhibition. | Conversion to thio-analogues in hedychenone increased α-glucosidase inhibition. acs.org |

| Decalin Core | The pattern of substitution (e.g., hydroxylation) influences anti-inflammatory activity. | Absence of hydroxyls at C-3/C-19 favored potent NF-κB inhibition in some labdanes. nih.gov |

Through these iterative cycles of design, synthesis, and testing, the this compound scaffold can be systematically explored to develop optimized derivatives with potential for clinical application.

Correlation of Structural Modifications with Enzyme Inhibition Potency

The native this compound molecule has been identified as an inhibitor of tyrosinase, a key enzyme in melanin (B1238610) synthesis, with a noncompetitive mixed-type mechanism. researchgate.netmdpi.com However, to improve potency and explore other therapeutic targets, the synthesis of derivatives is essential. SAR studies on related labdane diterpenes reveal that modifications to the core structure can significantly impact enzyme inhibition.

A notable example comes from studies on cativic acid, a structurally similar labdane diterpenoid. Researchers synthesized a series of derivatives by modifying the carboxylic acid group at C-15 to include various linkers and a tertiary amine. hznu.edu.cn These new compounds were evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. The results demonstrated that the introduction of a tertiary amine group significantly enhanced inhibitory activity compared to the parent compound, 17-hydroxycativic acid. hznu.edu.cn Specifically, a derivative with a dimethylamino group (compound 3c in the study) showed the most potent AChE inhibition, suggesting that the presence and nature of the amine are critical for binding to the enzyme's active site. hznu.edu.cn

Table 1: AChE Inhibition by Cativic Acid Derivatives This table illustrates the structure-activity relationship for enzyme inhibition within the labdane diterpene class, based on data from a study on cativic acid derivatives. hznu.edu.cn

| Compound | Linker and Amine Group | AChE IC₅₀ (µM) |

| 17-hydroxycativic acid | -COOH (Parent Compound) | 21.1 |

| Derivative 3a | -CONH(CH₂)₂N(CH₃)₂ | 4.9 |

| Derivative 3b | -CONH(CH₂)₃N(CH₃)₂ | 8.9 |

| Derivative 3c | -CONH(CH₂)₂N(C₂H₅)₂ | 3.2 |

| Derivative 3d | -CONH(CH₂)₂-piperidine | 4.2 |

The data indicates that converting the carboxylic acid to an amide with a terminal tertiary amine enhances potency. Docking studies revealed that these derivatives could interact with both the catalytic and peripheral anionic sites of the AChE enzyme, explaining their enhanced inhibitory effect. hznu.edu.cn Similar strategic modifications to the C-18 carboxylic acid of this compound could foreseeably enhance its potency against tyrosinase or confer activity against other enzymes. Furthermore, studies on other labdane diterpenes have shown inhibition of α-glucosidase and H+, K+-ATPase, indicating the broad potential of this structural class as enzyme inhibitors. frontiersin.orgfishersci.ie

Identification of Key Pharmacophores for Cellular Antiproliferative Effects

This compound has demonstrated antiproliferative effects against a panel of nine different human tumor cell lines, with IC50 values ranging from 0.03 mM to 0.14 mM. guidetopharmacology.orgcenmed.com Its optical isomer, lambertianic acid, also exhibits anticancer properties by targeting major signaling pathways involved in cancer cell proliferation and survival, such as AKT, AMPK, and NF-κB. citeab.com The synthesis of derivatives has been crucial in identifying the key molecular features, or pharmacophores, responsible for this cytotoxicity.

Research has focused on modifying both the furan ring and the carboxylic acid of lambertianic acid. A series of studies detailed the synthesis of derivatives where the furan ring was modified or replaced and where the carboxylic acid was converted into various amides and esters. For example, the synthesis of 1,2,3-triazolyl- and 1,2,4-oxadiazole-containing derivatives of methyl lambertianate has been reported. wikidata.orgspandidos-publications.com Evaluation of these compounds against human cancer cell lines revealed that the introduction of these heterocyclic rings significantly enhanced cytotoxic activity compared to the parent molecule.

Table 2: Cytotoxic Activity of Selected Lambertianic Acid Derivatives Data compiled from studies on lambertianic acid derivatives, highlighting the impact of structural modifications on antiproliferative activity. wikidata.org

| Derivative Type | Cancer Cell Line | Activity (CCID₅₀ or GI₅₀ in µM) |

| Methyl lambertianate (parent) | CEM-13 | > 40 |

| 1,2,4-Oxadiazole derivative | CEM-13 | 0.08 - 0.34 |

| 1,2,3-Triazole derivative | U-937 | 7 - 12 |

| Chloroacetylamino derivative | MT-4 | 3.9 - 9.9 |

These findings suggest several key pharmacophoric elements:

The Labdane Skeleton: The rigid bicyclic decalin core serves as the fundamental scaffold for orienting the active functional groups.

The Furan Ring System: This moiety is critical for activity. Its replacement with bioisosteric heterocyclic systems, such as 1,2,4-oxadiazoles, can lead to a dramatic increase in potency, with some derivatives showing higher activity than the standard chemotherapy drug Doxorubicin. wikidata.org

The C-18 Substituent: Modification of the carboxylic acid group into amides or esters, particularly those containing additional functional groups like triazoles or chloroacetylamino moieties, consistently improves cytotoxic effects. wikidata.orgspandidos-publications.com

These studies collectively indicate that the core diterpene structure combined with specific heterocyclic moieties at the termini of the molecule are crucial for potent antiproliferative effects.

Strategic Design for Modulating Antioxidant Capacity through Structural Derivatization

This compound exhibits moderate antioxidant activity, as demonstrated in DPPH radical scavenging and Ferric Reducing Antioxidant Power (FRAP) assays, though its capacity is lower than that of the potent antioxidant flavonoid, Quercetin (B1663063). researchgate.netmdpi.com Strategic derivatization offers a pathway to modulate this activity. While specific studies on enhancing the antioxidant power of this compound derivatives are not prominent, general principles from other natural product classes provide a clear roadmap.

A key concept in this area is the "polar paradox," which posits that antioxidants of intermediate lipophilicity often show the highest efficacy in emulsion systems, as they can orient themselves at the oil-water interface where oxidation frequently occurs. The antioxidant activity of a compound is therefore highly dependent on the system in which it is tested.

Esterification: Converting the C-18 carboxylic acid into a series of alkyl esters with varying chain lengths (e.g., methyl, butyl, octyl) is a common strategy. A study on dihydromyricetin (B1665482) (DHM), another natural antioxidant, showed that creating derivatives with different fatty acid chain lengths significantly altered their antioxidant activity depending on the medium. sci-toys.com While the parent DHM was superior in a simple chemical assay (DPPH), a derivative with a C4 chain (C4-DHM) was more effective in an oil-in-water emulsion, and a C8-DHM derivative showed the best activity in a cellular antioxidant assay. sci-toys.com This demonstrates that a moderate increase in lipophilicity can enhance interaction with and protection of cell membranes.

Amidation: Similar to esterification, forming amides can also modulate the electronic and lipophilic properties of the molecule, potentially affecting its ability to donate a hydrogen atom or an electron to scavenge free radicals.

By applying these principles, it would be possible to strategically synthesize this compound derivatives with fine-tuned lipophilicity, potentially leading to compounds with superior antioxidant performance in specific applications, such as protecting lipid-rich foods or cellular membranes from oxidative damage.

Advanced Analytical Methodologies for Daniellic Acid Research

Quantitative Analytical Techniques in Biological Matrices (Preclinical Research Focus)

The accurate quantification of daniellic acid and its metabolites in complex biological matrices is fundamental to preclinical pharmacokinetic and metabolomic studies. nih.govresearchgate.net Various analytical platforms are utilized to achieve the required sensitivity and specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Quantification

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a primary tool for the sensitive and selective quantification of this compound in biological samples such as plasma, serum, and tissue extracts. nih.govresearchgate.net LC-MS/MS, a tandem mass spectrometry approach, is particularly powerful, offering high specificity through the monitoring of specific precursor-to-product ion transitions. nih.gov

Method development for LC-MS/MS analysis of this compound involves several critical steps:

Sample Preparation: Biological samples typically undergo protein precipitation, often using organic solvents like methanol (B129727), to remove interfering macromolecules. nih.gov

Chromatographic Separation: Reversed-phase chromatography, commonly using a C18 column, is employed to separate this compound from other sample components. nih.gov The mobile phase composition, often a mixture of water and acetonitrile (B52724) with additives like formic acid, is optimized to achieve good peak shape and retention time. nih.gov

Mass Spectrometric Detection: An electrospray ionization (ESI) source is typically used to ionize the this compound molecules. nih.gov The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific fragmentation of the parent ion. nih.gov

The validation of such methods is crucial and includes the assessment of linearity, accuracy, precision, and the lower limit of quantification (LLOQ) to ensure reliable data for pharmacokinetic studies. nih.gov Challenges in LC-MS analysis include matrix effects, where components of the biological matrix can suppress or enhance the ionization of the analyte, potentially affecting the accuracy of quantification. epa.gov To mitigate these effects, strategies such as the use of an appropriate internal standard and careful sample clean-up are employed. cstti.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the profiling of volatile and semi-volatile metabolites, including compounds like this compound, often after a derivatization step to increase their volatility. nih.govmdpi.com In the context of this compound research, GC-MS is particularly useful for identifying the compound within complex plant extracts and for broader metabolite profiling to understand its metabolic fate. mdpi.com

A typical GC-MS workflow for metabolite profiling involves:

Extraction: Isolation of metabolites from the biological matrix.

Derivatization: Chemical modification, such as trimethylsylilation, to make non-volatile compounds like organic acids and sterols suitable for GC analysis. nih.gov

GC Separation: The derivatized extract is injected into the gas chromatograph, where compounds are separated based on their boiling points and interactions with the stationary phase of the GC column.

MS Detection and Identification: As compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra are compared against spectral libraries for identification. mdpi.comillinois.edu

GC-MS has been successfully used to identify this compound in the dichloromethane (B109758) fraction of Daniellia oliveri roots. mdpi.comresearchgate.net This technique allows for the simultaneous analysis of hundreds of small molecules, providing a comprehensive snapshot of the metabolome. mdpi.com

Nuclear Magnetic Resonance (NMR) for Metabolomics and Biofluid Analysis